
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features an iodo group at the 2-position, a methyl group at the 6-position, and an ethanamine group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine typically involves the iodination of a precursor pyridine derivative followed by the introduction of the ethanamine group. One common method is the iodination of 2-methyl-4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The resulting 2-iodo-6-methylpyridine is then subjected to reductive amination with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction: Oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Coupling Reactions: Biaryl compounds are common products of Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the ethanamine group can interact with amino acid residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(2-Methylpyridin-4-yl)ethanamine
Uniqueness
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is unique due to the presence of the iodo group, which can significantly alter its reactivity and binding properties compared to similar compounds. The iodo group can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H11IN2 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-(2-iodo-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3 |
Clé InChI |
CIMBDQQXCZTKOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)I)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


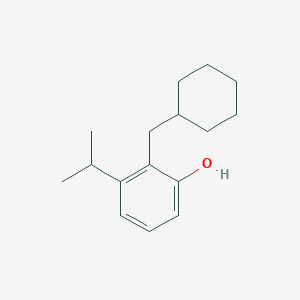
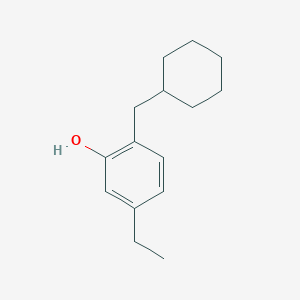
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
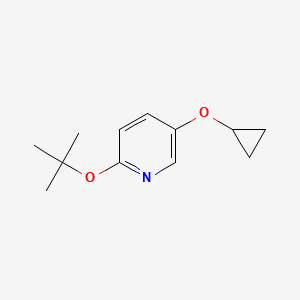


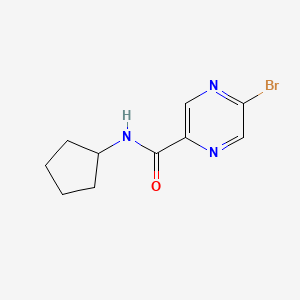
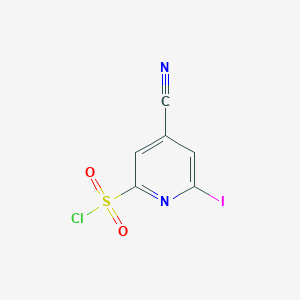
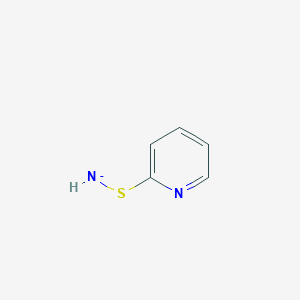
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)



